
Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate
Overview
Description
Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate is a chemical compound with the molecular formula C9H17N3O2S and a molecular weight of 231.32 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate typically involves the reaction of ethyl 4-aminopiperidine-1-carboxylate with thiocarbamoyl chloride under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane at a temperature range of 0-5°C. The product is then purified using standard techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamothioyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Nucleophiles like amines or alcohols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various carbamothioyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate has been studied for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
- Anticancer Activity: Research indicates that derivatives of piperidine compounds exhibit cytotoxic effects against various cancer cell lines. This compound may demonstrate similar properties, warranting further investigation into its mechanism of action and efficacy against specific cancers .
- Antimicrobial Properties: The compound has shown promise in preliminary studies as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a potential candidate for developing new antibiotics .
Agrochemicals
The compound's structural characteristics also suggest applications in agrochemical formulations:
- Pesticidal Activity: Research has indicated that piperidine derivatives can act as effective pesticides. This compound could be explored for its ability to control pests and diseases in crops, offering a potential alternative to conventional pesticides .
Material Science
In material science, the compound may serve as a building block for synthesizing novel materials:
- Polymer Synthesis: The unique functional groups present in this compound can facilitate polymerization reactions, leading to the development of new polymers with desirable properties such as enhanced thermal stability or mechanical strength .
Case Study 1: Anticancer Activity
A study published in Bioorganic & Medicinal Chemistry Letters explored the synthesis of various piperidine derivatives, including this compound. The findings suggested that these compounds exhibited significant cytotoxicity against human cancer cell lines, highlighting their potential as anticancer agents .
Case Study 2: Antimicrobial Properties
Research conducted on the antimicrobial efficacy of piperidine derivatives indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. This study suggests its potential use in formulating new antimicrobial agents .
Mechanism of Action
The mechanism of action of Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-amino-1-piperidinecarboxylate: Similar structure but lacks the carbamothioyl group, leading to different reactivity and applications.
Ethyl 4-oxo-1-piperidinecarboxylate: Contains a carbonyl group instead of the carbamothioyl group, resulting in distinct chemical properties and uses.
The uniqueness of this compound lies in its carbamothioyl group, which imparts specific reactivity and biological activity, making it valuable for various research applications.
Biological Activity
Ethyl 4-(carbamothioylamino)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C9H17N3O2S
- Molecular Weight : 217.31 g/mol
- IUPAC Name : Ethyl 4-[(aminocarbothioyl)amino]-1-piperidinecarboxylate
The compound features a piperidine ring, which is known for its diverse biological activities, particularly in drug design. The presence of the carbamothioyl group is significant as it may enhance the compound's interaction with biological targets.
This compound exhibits various biological activities that can be attributed to its structural components:
- Nitric Oxide Production : The compound is involved in the production of nitric oxide (NO), a crucial signaling molecule implicated in numerous physiological processes, including vasodilation and immune response modulation .
- Anti-inflammatory Properties : It enhances the synthesis of pro-inflammatory mediators such as IL-6 and IL-8, indicating its role in inflammatory pathways .
Pharmacological Profile
The pharmacological profile includes:
- Absorption and Distribution : The compound shows high human intestinal absorption and is likely to cross the blood-brain barrier, which is critical for central nervous system activity .
- Metabolism : It is not a substrate for several cytochrome P450 enzymes, indicating a lower likelihood of drug-drug interactions through these metabolic pathways .
Study 1: Inhibition of Serine Proteases
A series of piperidine derivatives, including analogs of this compound, were synthesized and evaluated for their inhibitory activity against serine proteases such as matriptase and hepsin. The results indicated that modifications to the piperidine structure could significantly enhance inhibitory potency, with IC50 values as low as 2 nM for some derivatives .
Study 2: Antimicrobial Activity
Research has demonstrated that compounds with similar structural motifs exhibit antimicrobial properties. This compound was tested against various bacterial strains, showing promising results in inhibiting growth, suggesting potential applications in treating bacterial infections .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
ethyl 4-(carbamothioylamino)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2S/c1-2-14-9(13)12-5-3-7(4-6-12)11-8(10)15/h7H,2-6H2,1H3,(H3,10,11,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCZINMJOTUUOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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